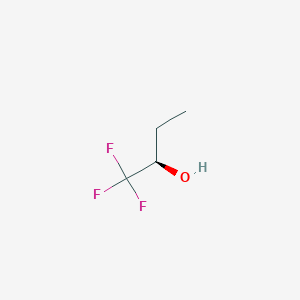

(R)-1,1,1-Trifluoro-2-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

101054-97-1 |

|---|---|

Molecular Formula |

C4H7F3O |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluorobutan-2-ol |

InChI |

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m1/s1 |

InChI Key |

IBWNUWSYEJOUAH-GSVOUGTGSA-N |

Isomeric SMILES |

CC[C@H](C(F)(F)F)O |

Canonical SMILES |

CCC(C(F)(F)F)O |

Origin of Product |

United States |

Significance of Chiral Fluorinated Alcohols in Organic Synthesis

Chiral fluorinated alcohols represent a crucial class of molecules in organic synthesis due to the profound influence of fluorine atoms on the properties of organic compounds. The introduction of a trifluoromethyl group can significantly alter a molecule's physical, chemical, and biological characteristics. researchgate.net These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoromethylated compounds highly valuable in the design of pharmaceuticals and agrochemicals. researchgate.net

Optically active alcohols containing a fluoroalkyl group are prevalent in many pharmaceutically active compounds. researchgate.net The synthesis of these molecules often relies on catalytic enantioselective methods that allow for the construction of specific stereoisomers. Fluorinated alcohols, including (R)-1,1,1-Trifluoro-2-butanol, serve as key synthons—versatile building blocks—that can be transformed into a wide array of more complex, functionalized molecules. researchgate.netpurdue.edu The unique properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability and low nucleophilicity, also enable them to act as powerful promoters for various organic reactions, often in the absence of a traditional catalyst. researchgate.net

Stereochemical Purity and Enantiomeric Control in Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology. chiralpedia.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. chiralpedia.com This necessitates the production of single-enantiomer drugs to ensure safety and efficacy. numberanalytics.com

Asymmetric synthesis, also known as enantioselective synthesis, is the process of selectively producing one enantiomer over the other. chiralpedia.comwikipedia.org Achieving high stereochemical purity and enantiomeric control is therefore a primary goal in modern synthetic chemistry. numberanalytics.com Various strategies are employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. chiralpedia.comuwindsor.ca Chiral catalysts, which can be small organic molecules or metal complexes, create a chiral environment that favors the formation of one enantiomer. chiralpedia.com Chiral auxiliaries are temporarily attached to a starting material to direct the stereochemical outcome of a reaction, after which they are removed. uwindsor.ca The ability to control the three-dimensional arrangement of atoms is crucial for developing new and effective pharmaceuticals. chiralpedia.com

Overview of Research Trajectories for R 1,1,1 Trifluoro 2 Butanol

Enantioselective Reduction Strategies for Trifluoromethyl Ketones

The asymmetric reduction of prochiral trifluoromethyl ketones stands as a primary route to optically active trifluoromethyl-substituted alcohols. This transformation can be achieved through various catalytic methods, which can be broadly categorized into biocatalytic and chemocatalytic approaches.

Biocatalytic Approaches for Chiral Alcohol Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov Whole-cell systems and isolated enzymes are both effectively employed in the asymmetric reduction of ketones. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of various carbonyl compounds. researchgate.net The reduction of trifluoromethyl ketones using Baker's yeast typically yields the corresponding (S)-alcohols, following Prelog's rule. However, instances of obtaining the (R)-alcohol have been reported, suggesting the presence of multiple oxidoreductases with different stereoselectivities within the yeast cells. psu.edu The reduction of 1,1,1-trifluoroacetone (B105887) with dried baker's yeast has been shown to produce (S)-1,1,1-trifluoro-2-propanol with an optical purity of approximately 80% enantiomeric excess (e.e.). google.com While trifluoromethyl ketones are reduced faster than their methyl ketone counterparts, the reaction times can be lengthy, often spanning several days. electronicsandbooks.com

The use of isolated alcohol dehydrogenases (ADHs) offers greater control and often higher enantioselectivity compared to whole-cell systems. d-nb.info ADHs are NAD(P)H-dependent enzymes that catalyze the reversible reduction of aldehydes and ketones. mdpi.com By selecting an appropriate ADH, either the (R) or (S) enantiomer of an alcohol can be produced with high optical purity. acs.org

For the synthesis of this compound, (R)-selective ADHs are employed. For example, the alcohol dehydrogenase from Lactobacillus kefir (LkADH) is known to catalyze the reduction of various ketones to the corresponding (R)-alcohols. acs.org These enzymatic reductions often utilize a cofactor regeneration system, such as the substrate-coupled approach where an excess of a secondary alcohol like 2-propanol is used to regenerate the NAD(P)H cofactor. d-nb.inforsc.org

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

| Leifsonia sp. S749 | Phenyl trifluoromethyl ketone | (S)-1-Phenyltrifluoroethanol | >99% |

| Lactobacillus kefir | Various ketones | (R)-Alcohols | 94-99% |

This table presents examples of ADH-catalyzed reductions of trifluoromethyl ketones, illustrating the high enantioselectivities achievable.

The enantioselectivity of biocatalytic reductions can be influenced by several factors, providing avenues for process optimization. The choice of microorganism or enzyme is the most critical factor. nih.gov Beyond this, reaction conditions such as temperature, pH, and the choice of co-substrate for cofactor regeneration can impact the stereochemical outcome. d-nb.info

In whole-cell systems like Baker's yeast, the presence of multiple reductases with opposing stereoselectivities can lead to lower enantiomeric excess. Strategies to control enantioselectivity include the use of specific inhibitors to suppress the activity of the undesired enzyme or modifying the substrate structure. For isolated enzyme systems, protein engineering and directed evolution have become powerful tools to enhance the activity, stability, and enantioselectivity of ADHs for specific substrates. rsc.org The reaction medium, including the use of organic co-solvents or ionic liquids, can also play a role in modulating enzyme performance and selectivity. dechema.de

Asymmetric Homogeneous Catalysis

Homogeneous catalysis using chiral transition metal complexes provides a versatile and efficient alternative to biocatalysis for the asymmetric reduction of ketones. These methods often offer high turnover numbers and frequencies under mild conditions. dtu.dk

The asymmetric hydrogenation of 1,1,1-trifluoro-2-butanone (B1295871) using chiral transition metal catalysts is a highly effective method for producing this compound. Ruthenium and iridium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for this transformation.

A notable example involves the use of ruthenium phosphine complexes of the general formula Ru(E)(E')(L)(A), where L is a chiral diphosphine ligand and A is a chiral diamine. google.com These catalysts have demonstrated high activity and enantioselectivity in the hydrogenation of 1,1,1-trifluoroacetone, a close analog of 1,1,1-trifluoro-2-butanone. google.com The reaction is typically carried out in the presence of a weak base and may be enhanced by additives. google.com The development of catalysts based on first-row transition metals is also an active area of research, aiming to replace precious metals with more abundant and cost-effective alternatives. rsc.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) |

| [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | High |

| Chiral PCNOx-pincer iridium complex | 1,1-Dialkylethenes | All-alkyl-substituted tertiary stereocenters | High |

This table highlights examples of transition metal-catalyzed asymmetric hydrogenations, demonstrating their effectiveness for related substrates.

Organocatalytic Reduction Systems

The direct asymmetric reduction of the prochiral ketone, 1,1,1-trifluoro-2-propanone (also known as trifluoroacetone), is a straightforward approach to this compound. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free and often environmentally benign alternative to traditional metal-catalyzed hydrogenations.

Various chiral organocatalysts have been investigated for the transfer hydrogenation of trifluoromethyl ketones. These reactions typically employ a hydrogen source, such as Hantzsch esters or isopropanol, in the presence of a chiral catalyst. For instance, Jacobsen-type thiourea (B124793) catalysts have been shown to be highly effective in the conjugate transfer hydrogenation of related β,β-disubstituted nitroolefins, achieving excellent enantioselectivities. organic-chemistry.org The proposed mechanism involves the activation of the substrate through hydrogen bonding interactions with the thiourea moiety, enabling stereocontrolled hydride transfer from the Hantzsch ester. organic-chemistry.org While direct data for 1,1,1-trifluoro-2-propanone is limited in some public studies, the principles can be extended.

A study on the organocatalytic asymmetric direct aldol (B89426) reactions of trifluoroacetaldehyde (B10831) ethyl hemiacetal with aromatic methyl ketones has demonstrated the utility of chiral organocatalysts in controlling stereochemistry at a carbon bearing a trifluoromethyl group. acs.org This suggests the feasibility of designing similar systems for the reduction of trifluoromethyl ketones. The development of bifunctional organocatalysts, which can activate both the ketone and the reducing agent, is a key strategy in achieving high enantioselectivity.

Table 1: Organocatalytic Transfer Hydrogenation of Trifluoromethyl Ketones (Illustrative Examples)

| Catalyst/System | Substrate | Hydride Source | Solvent | Enantiomeric Excess (ee) | Reference |

| Jacobsen-type Thiourea | β,β-disubstituted nitroolefins | Hantzsch Ester | Toluene | up to 98% | organic-chemistry.org |

| Proline-derived catalysts | Trifluoroacetaldehyde ethyl hemiacetal | - | Various | - | acs.org |

Note: This table provides illustrative examples of organocatalytic systems used for related transformations, highlighting the potential for the synthesis of this compound.

Diastereoselective Synthetic Pathways to this compound and its Precursors

Redox-Neutral Processes for Stereospecific Carbinol Synthesis

Redox-neutral reactions offer an atom-economical approach to alcohol synthesis by internally rearranging the oxidation states of a molecule, thus avoiding the need for external oxidizing or reducing agents. A diastereoselective redox-neutral process has been reported for the stereospecific synthesis of 1,5-carboxamido-trifluoromethylcarbinols. rsc.org This methodology involves the formal reduction of a trifluoromethylketone to a trifluoromethylcarbinol through a diastereoselective hydride transfer. rsc.org Although applied to more complex systems, the underlying principle of a stereospecific intramolecular hydride shift could be conceptually applied to precursors of this compound.

The key to these processes is the strategic placement of a hydride donor and acceptor within the same molecule, often facilitated by a catalyst or a directing group. The stereochemical outcome is controlled by the geometry of the transition state during the hydride transfer step.

Diastereoselective Addition Reactions

The addition of nucleophiles to the carbonyl group of 1,1,1-trifluoro-2-propanone or its derivatives is a fundamental strategy for constructing the carbon skeleton and setting the stereochemistry of the resulting alcohol. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates these reactions.

Organocatalytic asymmetric aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones have been shown to produce chiral tertiary alcohols with high diastereoselectivity and good enantioselectivity. acs.org These reactions utilize bifunctional organocatalysts that activate both the nucleophile and the electrophile. By analogy, a diastereoselective addition of a suitable one-carbon nucleophile to 1,1,1-trifluoro-2-propanone, mediated by a chiral catalyst, could provide access to this compound.

Furthermore, the addition of organomagnesium and organolithium reagents to chiral trifluoromethyl N-tert-butanesulfinyl hemiaminals has been explored for the diastereoselective synthesis of α-trifluoromethylated amines. uasz.sn This approach highlights the use of a chiral auxiliary to control the facial selectivity of the nucleophilic addition to a trifluoromethylated carbonyl derivative. A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to a precursor directs the addition of a methyl group equivalent.

Table 2: Diastereoselective Addition to Trifluoromethyl Ketones

| Nucleophile | Electrophile | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Alkylidenepyrazolone | Trifluoromethylarylketone | Bifunctional Organocatalyst | Excellent | Moderate to Good | acs.org |

| Organomagnesium Reagents | Chiral Trifluoromethyl N-tert-Butanesulfinyl Hemiaminal | Sulfinyl Auxiliary | up to 95:5 | - | uasz.sn |

Chiral Pool and Auxiliary-Based Synthetic Routes

Utilization of Chiral Precursors and Resolved Intermediates

The chiral pool approach leverages readily available enantiopure starting materials to synthesize the target molecule. core.ac.uk For the synthesis of this compound, a suitable chiral precursor could be a resolved intermediate that already contains the desired stereocenter. For instance, the enantioselective synthesis of (2R)-1,1,1-trifluoropropan-2-ol can be achieved using chiral auxiliaries, and this resolved alcohol can then be elaborated.

Esterification reactions using chiral precursors are a common strategy. For example, (R)-1,1,1-trifluoropropan-2-ol can react with carboxylic acids under coupling conditions to form enantiopure esters, maintaining the stereochemical integrity of the alcohol. While this example illustrates the use of a resolved trifluoromethyl alcohol, the principle can be applied in reverse, where a chiral acid is used to resolve a racemic alcohol.

Application of Fluorinated Chiral Auxiliaries (e.g., Oxazolidines)

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily introducing a chiral element to a substrate to direct a stereoselective transformation. Fluorinated chiral auxiliaries, particularly those derived from trifluoromethylated oxazolidines (FOX), have proven highly effective in asymmetric synthesis. cyu.fr

These auxiliaries can be used in alkylation, hydroxylation, or fluorination reactions of amide enolates with excellent diastereoselectivities. cyu.fr For the synthesis of this compound, a strategy could involve the attachment of a FOX auxiliary to a two-carbon fragment, followed by a diastereoselective methylation or a related C-C bond-forming reaction to introduce the third carbon. Subsequent cleavage of the auxiliary would then yield the desired chiral alcohol.

The high stereocontrol exerted by FOX auxiliaries is attributed to the conformational rigidity imposed by the trifluoromethyl group and potential fluorine-metal interactions in the transition state. cyu.fr These auxiliaries offer a versatile and efficient route to a variety of enantiopure compounds, including chiral alcohols. cyu.frnih.govnih.gov For example, the alkylation of an amide enolate derived from a trifluoromethylated oxazolidine (B1195125) auxiliary occurs with complete diastereoselectivity. nih.gov This provides a reliable method for constructing chiral centers.

Table 3: Diastereoselective Reactions Using Fluorinated Oxazolidine (FOX) Auxiliaries

| Reaction Type | Substrate | Electrophile | Diastereoselectivity | Reference |

| Alkylation | Amide enolate with FOX auxiliary | Various electrophiles | Complete | nih.gov |

| Mannich-type reaction | Chiral fluorinated iminium ion | Silyl enol ether | up to 96:4 dr | nih.govacs.org |

Auxiliary Cleavage and Recovery Methodologies

A critical step in auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the desired product without causing racemization at the newly formed stereocenter. wikipedia.org Furthermore, the ability to recover the often-expensive chiral auxiliary in high yield for reuse is paramount for the economic viability and sustainability of the process. wikipedia.orgchiralpedia.com

Commonly employed chiral auxiliaries, such as Evans-type oxazolidinones, require specific cleavage conditions to selectively break the bond connecting the auxiliary to the product precursor while leaving the auxiliary's core structure intact. publish.csiro.au Hydrolysis using lithium hydroperoxide (LiOOH) is a preferred method for cleaving N-acyl oxazolidinone adducts. publish.csiro.au This reagent exhibits contra-steric selectivity, preferentially attacking the exocyclic carbonyl group of the imide. This specific mode of cleavage releases the desired chiral carboxylic acid (which can then be reduced to the target alcohol) and preserves the oxazolidinone ring structure, allowing for its recovery and reuse after a simple extraction procedure. publish.csiro.au In contrast, other hydrolytic reagents like lithium hydroxide (B78521) (LiOH) favor cleavage of the endocyclic carbonyl, leading to the destruction of the auxiliary ring. publish.csiro.au

For other types of auxiliaries, such as sulfinamides (e.g., Ellman's auxiliary), cleavage is typically achieved under acidic conditions, for instance, with hydrochloric acid (HCl). bristol.ac.uk Research has shown that the auxiliary is not destroyed during this process but is converted into tert-butylsulfinyl chloride. bristol.ac.uk This intermediate can be trapped and converted back into the enantiopure sulfinamide through a sequence involving reaction with a chiral alcohol followed by treatment with lithium amide, enabling its recycling. bristol.ac.uk

The development of continuous flow processes has further automated and streamlined auxiliary recovery. rsc.orgresearchgate.net In such systems, the cleavage reaction and subsequent separation of the product from the auxiliary are performed continuously. For example, by exploiting the different acid-base properties of the product and Oppolzer's sultam auxiliary, a continuous liquid-liquid extraction can separate the two streams, allowing the auxiliary to be collected and fed back into the start of the process in real-time. rsc.orgresearchgate.net This "pseudo-catalytic" use of the auxiliary significantly improves process efficiency and reduces waste. rsc.org

| Auxiliary Type | Cleavage Reagent(s) | Key Outcome | Recovery | Reference(s) |

| Evans Oxazolidinone | Lithium Hydroperoxide (LiOOH) | Selective exocyclic cleavage, preserves auxiliary | High yield recovery via extraction | publish.csiro.au |

| Evans Oxazolidinone | Lithium Hydroxide (LiOH) | Endocyclic cleavage, destroys auxiliary | Not recoverable | publish.csiro.au |

| tert-Butanesulfinamide | Hydrochloric Acid (HCl), then NH₃ | Regenerates racemic auxiliary | Yes, but racemized | bristol.ac.uk |

| tert-Butanesulfinamide | 1. HCl2. Chiral Alcohol3. LiNH₂ | Recovers enantiopure auxiliary | Yes, enantiopure | bristol.ac.uk |

| Oppolzer's Sultam | LiOH / H₂O₂ | Hydrolysis of amide bond | Recovered via continuous liquid-liquid extraction | rsc.orgresearchgate.net |

Strategies for Enhancing Enantiomeric Purity and Scalability

Achieving high enantiomeric excess (ee) is the primary goal of asymmetric synthesis, but even highly selective reactions can yield products that require further purification to meet the stringent standards of the pharmaceutical industry. acs.orgacs.org Concurrently, developing a synthesis that is robust, cost-effective, and safe to perform on an industrial scale is a major challenge. chiralpedia.comnumberanalytics.com

Enhancing Enantiomeric Purity

The most common methods for producing chiral compounds on a large scale are asymmetric synthesis and the separation of enantiomers. acs.orgresearchgate.net Often, these processes result in a product enriched in the desired enantiomer but not enantiopure, necessitating a final purification step. acs.orgacs.org

Crystallization is a powerful and widely used technique for enhancing enantiomeric purity on a large scale. acs.org This can be achieved in several ways:

Diastereomeric Recrystallization: If the chiral auxiliary has not yet been cleaved, the resulting diastereomers can often be separated by standard crystallization, as they have different physical properties.

Classical Resolution: The final racemic or enantioenriched alcohol can be reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization. tcichemicals.com

Preferential Crystallization: For certain classes of molecules known as conglomerates, where the enantiomers crystallize separately, seeding a supersaturated solution with the desired enantiomer can induce its selective crystallization.

Enrichment by Recrystallization: An enantiomerically enriched mixture can often be further purified by simple recrystallization. The solid phase that crystallizes from the solution can have a significantly higher enantiomeric excess than the starting material. acs.orgnih.gov The success of this method depends on the ternary phase diagram of the two enantiomers and the solvent. acs.orgresearchgate.net

Where crystallization is not effective, preparative chiral high-performance liquid chromatography (HPLC) can be used, although this is generally more expensive and less scalable than crystallization. tcichemicals.com

Strategies for Scalability

Transitioning a synthesis from the laboratory to industrial production requires careful consideration of cost, safety, efficiency, and environmental impact. numberanalytics.come3s-conferences.org

Key strategies for the scalable synthesis of chiral alcohols like this compound include:

Asymmetric Catalysis: Moving from stoichiometric chiral auxiliaries to catalytic methods is a primary goal for industrial processes. numberanalytics.commdpi.com Asymmetric transfer hydrogenation of the corresponding ketone (1,1,1-trifluoro-2-butanone) using a chiral ruthenium or iridium catalyst is a highly effective approach. nih.govresearchgate.netrsc.org These methods require only a small amount of the chiral catalyst, reducing costs and simplifying purification. mdpi.com

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective alternative. nih.govrsc.orgacs.org These enzymes, used either in isolated form or within whole-cell systems (e.g., yeast or bacteria), can reduce prochiral ketones to the desired chiral alcohol with exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions. nih.govnih.gov An essential part of these systems is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is often achieved in situ using a cheap sacrificial alcohol like 2-propanol or a coupled enzyme system (e.g., glucose dehydrogenase). rsc.orgacs.org Biocatalytic methods are increasingly applied on an industrial scale due to their high efficiency and sustainability. nih.govacs.org

Process Intensification: The use of continuous-flow reactors is becoming more common for large-scale chemical manufacturing. e3s-conferences.orgmdpi.com Flow chemistry allows for better control over reaction parameters like temperature and mixing, improves safety, and can lead to higher yields and purity. rsc.org It also facilitates the integration of reaction, work-up, and purification steps into a single, automated process. researchgate.net

Optimization of Reaction Conditions: Scaling up requires re-optimization of parameters such as solvent, temperature, pressure, and substrate concentration to maximize throughput and yield while ensuring safety and minimizing cost. numberanalytics.come3s-conferences.org For instance, developing a process that avoids chromatographic purification by relying on crystallization is a major goal in industrial process development. acs.org

| Strategy | Approach | Advantages | Key Considerations | Reference(s) |

| Enhancing Purity | Crystallization | Scalable, cost-effective, can achieve high purity | Dependent on phase behavior of enantiomers | acs.orgacs.orgresearchgate.net |

| Enhancing Purity | Chiral HPLC | Broadly applicable | High cost, limited scalability, large solvent use | tcichemicals.com |

| Scalability | Asymmetric Catalysis | Low catalyst loading, high turnover, atom economy | Catalyst cost and sensitivity, ligand design | numberanalytics.commdpi.comrsc.org |

| Scalability | Biocatalysis (Enzymes) | Very high enantioselectivity, mild/green conditions | Enzyme stability, substrate loading, cofactor regeneration | nih.govrsc.orgacs.org |

| Scalability | Continuous Flow Processing | Enhanced safety and control, easy automation, integration | Initial equipment investment | rsc.orge3s-conferences.orgmdpi.com |

This compound as a Chiral Building Block

The presence of a stereogenic center bearing a trifluoromethyl group makes this compound a sought-after chiral building block. This allows for the direct incorporation of a trifluoromethylated chiral motif into a target molecule, a strategy widely employed in medicinal and agrochemical research to enhance biological activity and pharmacokinetic properties.

Construction of Fluoroalkylated Chiral Compounds

This compound is instrumental in the synthesis of a variety of fluoroalkylated chiral compounds. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Its use as a building block provides a straightforward route to enantiomerically pure compounds containing the valuable trifluoromethyl carbinol moiety. For instance, it can be used in the synthesis of chiral molecules possessing the trifluoromethyl group, which are of interest for their potential biological activities. acs.org

Synthesis of Enantiopure Intermediates for Complex Molecular Architectures

This chiral alcohol is a key starting material for generating enantiopure intermediates that are subsequently used to construct more complex molecular structures. dokumen.pub Research has demonstrated its utility in the synthesis of enantiopure syn-β-amino alcohols and other chiral molecules. acs.org The development of methods for the efficient synthesis of optically pure 1,1,1-trifluoro-2-alkanols, including through lipase-catalyzed acylation, has further expanded their accessibility and application in creating intricate molecular designs. acs.org These intermediates are crucial in the pharmaceutical and agrochemical industries for producing single-enantiomer drugs and pesticides. acs.org

Derivatization Strategies for Expanding Synthetic Utility

The synthetic utility of this compound can be expanded through various derivatization strategies. The hydroxyl group can be readily converted into other functional groups, allowing for a wide range of chemical transformations. gcms.czresearchgate.net For example, esterification and etherification reactions can be performed to introduce the trifluoro-2-butoxy group into different molecular scaffolds. gcms.czresearchgate.net These derivatization techniques are essential for creating a diverse library of chiral compounds for screening in drug discovery and materials science. gcms.czresearchgate.net

| Derivatization Reaction | Reagent Example | Resulting Functional Group |

| Esterification | Carboxylic Acid (e.g., Acetic Anhydride) | Ester |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Ether |

| Silylation | Silyl Halide (e.g., Trimethylsilyl Chloride) | Silyl Ether |

Utilization as a Chiral Reagent or Catalyst Ligand Precursor

Beyond its role as a structural component, this compound is also employed as a precursor to chiral reagents and ligands that facilitate asymmetric transformations.

Role in Asymmetric Organocatalysis

In the realm of asymmetric organocatalysis, which utilizes small organic molecules to catalyze stereoselective reactions, derivatives of this compound have found application. au.dk While direct use as a catalyst is less common, its chiral backbone can be incorporated into the design of more complex organocatalysts. The field of asymmetric organocatalysis has grown significantly, providing powerful tools for the synthesis of enantiopure compounds. au.dk

Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

A significant application of this compound is as a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, phosphine or amine ligands derived from this alcohol can be used in asymmetric hydrogenations, cyclopropanations, and other carbon-carbon bond-forming reactions. The electronic properties of the trifluoromethyl group can influence the catalytic activity and selectivity of the resulting metal complex.

| Metal-Catalyzed Reaction | Metal Example | Ligand Type Derived from this compound |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Chiral Phosphines |

| Asymmetric Cyclopropanation | Copper (Cu), Rhodium (Rh) | Chiral Diamines, Chiral Bis(oxazolines) |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Chiral Phosphinooxazolines (PHOX) |

Solvent Effects and Fluorous Phase Chemistry Applications

Role as a Chiral Solvent in Asymmetric Reactions

The use of chiral solvents as the sole source of enantioselectivity in chemical reactions is a long-standing challenge in organic synthesis. The principle relies on the "relay of chirality," where the inherent chirality of the solvent is transferred to the reaction products. This compound, as a chiral fluorinated alcohol, has been investigated for its potential in this capacity.

Employing naturally abundant chiral compounds as solvents is highly desirable as it can achieve chirality transfer in a single step. acs.org While research has explored various chiral solvents, the effectiveness of this compound is an area of ongoing investigation. For instance, studies have shown that other chiral solvents, like (S)-2,2,2-trifluoro-1-phenylethanol, can induce moderate enantiomeric excess (ee) in certain photochemical reactions. acs.org The efficacy of a chiral solvent is often dependent on its ability to create a significant energy difference between the diastereomeric transition states of a reaction. This can be achieved through direct interaction with the transition states or by influencing the conformation of a chiral catalyst. nih.gov

The table below presents examples of asymmetric reactions conducted in different chiral solvents, illustrating the concept of chirality transfer.

| Chiral Solvent | Reaction Type | Product Enantiomeric Excess (ee) |

| (S,S)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane | Electrochemical dimerization of acetophenone | 23% |

| (S)-Ethyl mandelate | Photochemical cyclization to a helicene derivative | 2% |

| (S)-2,2,2-Trifluoro-1-phenylethanol | Photoisomerization of a nitrone to an oxaziridine | 31% |

| (R)-Limonene | Suzuki-Miyaura cross-coupling | up to 98% |

Data sourced from multiple studies to illustrate the principle of chiral solvents. acs.orgnih.gov

Applications in Fluorous Biphasic Catalysis and Enantioselective Recognition

The trifluoromethyl group in this compound imparts fluorous character to the molecule. Fluorous chemistry takes advantage of the low solubility of highly fluorinated compounds in common organic solvents to create biphasic systems. rsc.org A fluorous biphasic system (FBS) typically consists of a fluorous phase and an organic phase, which can become miscible at elevated temperatures and separate upon cooling. illinois.edu This property is particularly useful for catalyst recovery in homogeneous catalysis. rsc.orgillinois.edu

In fluorous biphasic catalysis, a catalyst is modified with fluorous "ponytails" to make it preferentially soluble in the fluorous phase. illinois.edu The reaction proceeds in a homogeneous solution at a higher temperature, and upon completion, the mixture is cooled to induce phase separation, allowing for the easy recovery and recycling of the catalyst from the fluorous phase while the product remains in the organic phase. illinois.edunih.gov While this compound itself may not be a primary fluorous solvent, its synthesis is relevant to the broader field of asymmetric fluoroorganic chemistry. The development of chiral fluorinated molecules is crucial for creating chiral catalysts and ligands for fluorous systems. dokumen.pub

The structural features of this compound also make it relevant to the field of enantioselective recognition. This process involves the selective interaction of a chiral host molecule with one enantiomer of a chiral guest molecule. The trifluoromethyl group and the hydroxyl group can participate in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for chiral discrimination. For example, studies on similar fluorinated chiral alcohols like 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) have demonstrated their use as chiral probes for evaluating the enantioselective character of templated thin films. acs.org The ability to distinguish between enantiomers is fundamental in various applications, from pharmaceutical analysis to the development of chiral sensors. mdpi.comscispace.com

The table below summarizes the key concepts in fluorous biphasic catalysis.

| Concept | Description |

| Fluorous Phase | A phase rich in highly fluorinated compounds, immiscible with many organic solvents at room temperature. rsc.org |

| Fluorous Ponytail | A highly fluorinated alkyl chain attached to a molecule (e.g., a catalyst ligand) to confer solubility in the fluorous phase. illinois.edu |

| Biphasic System | A system consisting of two immiscible liquid phases, such as a fluorous phase and an organic phase. illinois.edu |

| Thermomorphism | The property of a biphasic system to become a single phase upon heating and to separate back into two phases upon cooling. illinois.edu |

| Catalyst Recycling | The separation and reuse of a catalyst, often facilitated by its sequestration in the fluorous phase. illinois.edu |

Investigation of Chiral Amplification Phenomena

Chiral amplification refers to processes where a product with a high enantiomeric excess is obtained from a reaction involving a chiral catalyst or auxiliary of low enantiomeric purity. nih.gov This nonlinear effect is of fundamental interest for understanding the origin of homochirality in nature and has practical implications for asymmetric synthesis. nih.govresearchgate.net

Chiral amplification can occur through various mechanisms. In some catalytic systems, the chirality of a solvent can induce a conformational preference in a dynamically chiral catalyst, leading to an amplified enantioselectivity in the product. nih.gov For instance, the use of (R)-limonene with a low enantiomeric excess as a solvent has been shown to induce a single-handed helical structure in a polymer catalyst, resulting in a product with high enantiomeric excess. acs.org

Another context for chiral amplification is in crystallization processes where there is an interplay between the rates of crystal growth and racemization in solution. nih.gov Under specific conditions, the major enantiomer in a mixture can crystallize at a faster rate than the minor enantiomer, leading to an enrichment of the solid phase. nih.gov While direct studies on chiral amplification specifically involving this compound as the primary driver are not extensively documented in the provided context, the principles of chiral amplification are broadly applicable to systems involving chiral molecules. The ability of a chiral molecule to influence the aggregation state or the conformational equilibrium of other molecules is key to these phenomena. researchgate.net

The table below outlines different types of chiral amplification phenomena.

| Type of Amplification | Mechanism | Example System |

| Catalytic Amplification | A chiral catalyst with low ee produces a product with high ee. | Asymmetric auto-catalysis (Soai reaction). nih.gov |

| Solvent-Induced Amplification | A chiral solvent with low ee induces high enantioselectivity in a reaction catalyzed by a dynamically chiral catalyst. | (R)-Limonene in Suzuki-Miyaura cross-coupling. acs.orgnih.gov |

| Crystallization-Induced Amplification | Interplay between crystal growth and racemization in solution leads to enrichment of one enantiomer in the solid phase. nih.gov | Crystallization of clopidogrel (B1663587) precursors. nih.gov |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Stereodetermining Steps and Transition States

The enantioselective synthesis of (R)-1,1,1-Trifluoro-2-butanol is frequently accomplished through the asymmetric reduction of its corresponding prochiral ketone, 1,1,1-trifluoro-2-butanone (B1295871). This transformation is often catalyzed by alcohol dehydrogenases (ADHs), which adhere to a sequential Bi-Bi kinetic mechanism. jiangnan.edu.cn The process commences with the ADH binding a nicotinamide (B372718) cofactor, typically NAD(P)H, to form a holoenzyme. Subsequently, the ketone substrate enters the active site, forming a ternary enzyme-cofactor-substrate complex. jiangnan.edu.cn

The stereochemical outcome of the reaction is determined during the hydride transfer step. In this crucial phase, a hydride ion is transferred from the cofactor to the carbonyl carbon of the ketone. According to the Cahn-Ingold-Prelog (Prelog) rule, the stereochemistry of the resulting alcohol depends on the facial selectivity of the hydride attack on the prochiral ketone. jiangnan.edu.cn For the formation of the (R)-enantiomer, the hydride must be delivered to the re-face of the carbonyl.

In enzyme-catalyzed reductions, such as those using ketoreductases from species like Lactobacillus brevis, the enzyme's active site architecture is precisely structured to accommodate the trifluoromethyl group, sterically guiding the cofactor to favor hydride transfer to the re face of the ketone. This high degree of control leads to products with excellent enantiomeric excess. researchgate.net In non-enzymatic systems, such as transfer hydrogenations catalyzed by ruthenium complexes, the hydride transfer can proceed through a six-membered cyclic transition state involving the catalyst, the hydrogen donor (e.g., isopropanol), and the substrate. ethz.ch

Chiral induction is the process by which a chiral catalyst or auxiliary transfers stereochemical information to a prochiral substrate, resulting in an enantiomerically enriched product. The foundation of this process lies in the specific, non-covalent interactions between the substrate and the chiral catalyst, which lead to the formation of diastereomeric transition states with different energy levels. The transition state with the lower activation energy is favored, leading to the predominant formation of one enantiomer.

In heterogeneous catalysis, for instance, the chemisorption of a chiral modifier onto a metal surface can create chiral active sites. Studies on platinum surfaces modified with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) show that the modifier induces prochiral switching on the surface, with different prochiral ratios at various submolecular binding sites. researchgate.net The stereoselectivity is governed by a delicate balance of attractive interactions, such as hydrogen bonds (e.g., NH···O=C), and repulsive steric forces between the substrate and the chiral modifier. researchgate.net

In homogeneous catalysis, the chirality of the solvent itself can induce a specific conformation in a catalyst. For example, a dynamically helical macromolecular catalyst can be induced by a chiral solvent like (R)-limonene to adopt a predominantly single-handed helical structure. acs.orgnih.gov This induced chirality in the catalyst scaffold is then relayed to the substrate during the catalytic cycle, enabling high enantioselectivity even when the initial source of chirality is the solvent environment. acs.orgnih.gov The transfer of structural information from a permanently chiral entity to a structurally labile system is a fundamental principle of chiral induction. mdpi.com

Impact of the Trifluoromethyl Group on Reactivity and Stereocontrol

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity and stereocontrol of reactions involving this compound and its precursors, owing to its unique electronic and steric properties. wikipedia.org

Electronically, the -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This property significantly increases the acidity and hydrogen-bond donating capability of the adjacent hydroxyl group in fluorinated alcohols compared to their non-fluorinated analogs. researchgate.net This enhanced acidity and reduced nucleophilicity can prevent side reactions and promote certain catalytic transformations. researchgate.netua.es The electron-withdrawing nature of the -CF₃ group also makes the carbonyl carbon of the precursor ketone, 1,1,1-trifluoro-2-butanone, more electrophilic and thus more susceptible to nucleophilic attack by a hydride.

Sterically, the -CF₃ group is considerably larger than a hydrogen atom and is often compared to a methyl or even an isopropyl group, although its exact steric demand can be conformation-dependent. This steric bulk is a critical factor in asymmetric synthesis, where it can create significant steric hindrance that directs the approach of reagents to a specific face of the molecule, thereby controlling the stereochemical outcome. nih.gov The combination of these steric and electronic effects is crucial for achieving high levels of enantioselectivity in many catalytic systems. nih.gov

| Property | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing, high electronegativity. | Increases acidity of adjacent OH group, enhances electrophilicity of carbonyl carbon, lowers basicity. | wikipedia.org |

| Steric Effect | Bulky group, larger than methyl. | Directs incoming reagents by steric hindrance, influences substrate binding in catalyst active sites. | nih.gov |

| Hydrogen Bonding | Acts as a strong hydrogen-bond donor. | Promotes reactions by stabilizing transition states and activating substrates. | researchgate.net |

| Lipophilicity | Enhances lipophilicity. | Influences solubility and interactions with biological targets. | |

| Nucleophilicity | Associated hydroxyl group has low nucleophilicity. | Prevents unwanted side reactions, allowing the fluorinated alcohol to act as a non-nucleophilic polar medium. | researchgate.net |

Beyond general steric and electronic effects, the fluorine atoms of the trifluoromethyl group can participate in specific, weak, non-covalent interactions that can be crucial for molecular recognition and catalysis. These interactions, though individually weak, can collectively influence the conformation and binding affinity of a substrate within a catalyst's active site.

One notable example is the interaction of fluorine with protein residues. In the crystal structure of a complex involving a trifluoromethyl-containing inhibitor, the fluorine atoms were observed to engage in specific interactions within the enzyme's active site. nih.gov Two of the fluorine atoms were found to interact in a bifurcated fashion with the hydroxyl group of a serine residue at a distance of 3.0 Å. nih.gov The third fluorine atom was directed towards the solvent, where it could engage in dipolar interactions with water molecules. nih.gov Such interactions, which are more dipolar than classical hydrogen bonds, can contribute approximately 1 kcal/mol to binding strength and play a significant role in the precise positioning of the substrate for a stereoselective reaction. nih.gov While direct fluorine-metal interactions are a recognized phenomenon, in the context of this compound synthesis, interactions with catalyst residues or solvent molecules are well-documented drivers of stereocontrol.

Kinetic and Thermodynamic Aspects of Enantioselective Processes

Enantioselective processes are governed by the principles of chemical kinetics and thermodynamics. The difference in the rates of formation of the two enantiomers (kinetic control) determines the enantiomeric excess (ee) of the product. This rate difference arises from the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to the (R) and (S) products.

Kinetic studies of enzymatic resolutions show that conversion rates and enantioselectivity are highly dependent on reaction conditions such as substrate and cofactor concentrations. d-nb.info For a reaction to be effective, the catalyst must not only be highly active but also highly selective, meaning there must be a substantial energy difference between the competing diastereomeric transition states.

Thermodynamic aspects become particularly evident when considering the stability of substrate-catalyst complexes. For example, in the complexation of chiral molecules, diastereomeric pairs can exhibit different binding energies. Studies on the diastereomeric complexes formed between (R)-1-phenyl-2,2,2-trifluoroethanol and the enantiomers of butan-2-ol revealed that the homochiral complex was thermodynamically more stable than the heterochiral one, with a measurable binding energy difference of over 0.60 kcal/mol. researchgate.net This thermodynamic preference can influence the outcome of a reaction. Further thermodynamic analysis of kinetic resolutions has shown that the discrimination between enantiomers can be driven by differences in both the activation enthalpy (ΔΔH‡) and the activation entropy (ΔΔS‡). researchgate.net

| System | Parameter Measured | Finding | Significance | Reference |

|---|---|---|---|---|

| Adsorption of 2-butanol (B46777) enantiomers on a chiral composite material | Enantiomeric Ratio (R/S) from vapor uptake | An R/S ratio of 1.7 was observed, indicating preferential adsorption of the (R)-enantiomer. | Demonstrates thermodynamic discrimination between enantiomers on a chiral surface. | acs.org |

| Complexation of (R)-1-phenyl-2,2,2-trifluoroethanol with (R)- and (S)-butan-2-ol | Binding Energy Difference (ΔE) | The homochiral complex is more stable than the heterochiral complex by >0.60 kcal/mol. | Quantifies the thermodynamic stability difference between diastereomeric complexes. | researchgate.net |

| Lipase-catalyzed kinetic resolution | Thermodynamic Activation Parameters (ΔΔG‡, ΔΔH‡, ΔΔS‡) | Enantiomer discrimination was found to be driven by differences in both activation enthalpy and entropy. | Provides insight into the energetic origins of enantioselectivity. | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Research on R 1,1,1 Trifluoro 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules. For chiral compounds like (R)-1,1,1-trifluoro-2-butanol, specific NMR techniques are particularly insightful.

In chiral molecules, protons that are chemically non-equivalent due to their spatial relationship to a chiral center are termed diastereotopic. libretexts.orgmasterorganicchemistry.com In this compound, the presence of the chiral center at C2 renders the two protons of the adjacent methylene (B1212753) (-CH2-) group at C3 diastereotopic. libretexts.orglibretexts.org This is because the substitution of either of these protons with another group would result in the formation of a diastereomer. libretexts.org

Consequently, these diastereotopic protons are expected to have different chemical shifts and will appear as distinct signals in the ¹H NMR spectrum. libretexts.orgmasterorganicchemistry.com They will also exhibit coupling to each other (geminal coupling) and to the proton on the chiral carbon (vicinal coupling), leading to more complex splitting patterns. lew.ro The analysis of these patterns can provide valuable information about the preferred conformations of the molecule. The differing chemical shifts arise from the different magnetic environments experienced by each proton due to the fixed spatial arrangement of the substituents around the chiral center. lew.ro

Table 1: Predicted ¹H NMR Data for Diastereotopic Protons in this compound

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Methylene Proton A (Ha) | Varies | Doublet of quartets (dq) or more complex | J(Ha-Hb), J(Ha-H(C2)) |

| Methylene Proton B (Hb) | Varies | Doublet of quartets (dq) or more complex | J(Hb-Ha), J(Hb-H(C2)) |

| Methine Proton (H(C2)) | Varies | Multiplet | J(H(C2)-Ha), J(H(C2)-Hb), J(H(C2)-F) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation.

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum.

However, the chemical shift of this signal is highly sensitive to the local electronic environment. nih.gov This sensitivity makes ¹⁹F NMR a powerful tool for probing intermolecular interactions, such as hydrogen bonding, and for studying reaction mechanisms involving the trifluoromethyl group. researchgate.net For instance, changes in the ¹⁹F chemical shift can be used to monitor the progress of a reaction or to study the binding of the alcohol to other molecules. Furthermore, coupling between the fluorine nuclei and the proton on the adjacent chiral carbon (³J(H-F)) can be observed in the ¹H or ¹⁹F NMR spectrum, providing additional structural information.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. magritek.com In this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. The carbon of the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹J(C-F)). In a proton-decoupled spectrum, this will appear as a single, often broad, peak.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and oxygen atoms. magritek.com The carbon atom bonded to the trifluoromethyl group (C1) and the carbon bonded to the hydroxyl group (C2) will be shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structural assignment. magritek.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) |

|---|---|---|

| C1 (-CF₃) | ~125 | Quartet (q) |

| C2 (-CH(OH)-) | ~68 | Doublet (d) |

| C3 (-CH₂-) | ~30 | Triplet (t) |

| C4 (-CH₃) | ~10 | Quartet (q) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. ouj.ac.jp These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pub For a chiral molecule, the ECD spectrum is a unique fingerprint that can be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum-mechanical calculations. frontiersin.org

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. mdpi.com While this compound itself may have weak chromophores, derivatization with a suitable chromophoric group can enhance the ECD signal, allowing for more accurate determination of its absolute configuration. encyclopedia.pub

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. researchgate.net VCD spectroscopy provides detailed information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov

The VCD spectrum of this compound will show characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as the O-H, C-H, and C-F bonds. The sign and intensity of these VCD bands are dependent on the absolute configuration and conformation of the molecule. nih.gov By comparing the experimental VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. researchgate.net VCD is particularly powerful as it can be applied to a wide range of chiral molecules without the need for derivatization. researchgate.net

Optical Rotation Analysis

Optical rotation analysis, or polarimetry, is a fundamental technique for the characterization of chiral substances like this compound. It measures the extent to which a substance rotates the plane of plane-polarized light. Since enantiomers rotate light by equal amounts but in opposite directions, polarimetry is a direct method for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. uab.edu

The analysis relies on the specific rotation, [α], a characteristic property of a chiral compound. It is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The enantiomeric excess of a mixture can be determined by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer. uab.edu For an accurate determination, the maximum specific rotation of a pure enantiomer must be known with certainty. uab.edu

Several factors can influence the measured optical rotation, including the solvent, temperature, and the wavelength of light used. uab.edu Therefore, these parameters must be carefully controlled and reported. For instance, the specific rotation of the closely related compound (R)-1,1,1-Trifluoro-2-propanol has been reported under specific conditions. epa.gov In synthetic chemistry, optical rotation is a key analytical tool to confirm the stereochemical integrity of products derived from chiral starting materials like this compound. csic.es

Table 1: Example of Specific Rotation Data for a Related Chiral Fluoroalcohol

| Compound | Formula | Specific Rotation ([α]) | Conditions |

| (R)-1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | +8.3° | 22°C, c=1% in chloroform |

Data sourced from Sigma-Aldrich product information for (R)-1,1,1-Trifluoro-2-propanol. epa.gov

Mass Spectrometry for Molecular Structure and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. uni-saarland.de For this compound, electron ionization (EI) is a common method to generate a molecular ion (M⁺•) and induce fragmentation. uni-saarland.de The molecular ion peak for 1,1,1-Trifluoro-2-butanol (C₄H₇F₃O) would appear at an m/z of approximately 128.04. nih.gov However, for many alcohols, the molecular ion peak can be weak or entirely absent due to the ion's instability. libretexts.orgdocbrown.info

The structural information is primarily derived from the fragmentation pattern. For secondary alcohols like 1,1,1-Trifluoro-2-butanol, a primary fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org This leads to the formation of stable, resonance-stabilized cations.

Two main alpha-cleavage pathways are expected for 1,1,1-Trifluoro-2-butanol:

Loss of an ethyl radical (•C₂H₅), resulting in a fragment ion at m/z 99 ([M-29]⁺).

Loss of a trifluoromethyl radical (•CF₃), resulting in a fragment ion at m/z 59 ([M-69]⁺).

Another common fragmentation for alcohols is the loss of a water molecule (H₂O), which would produce a fragment at m/z 110 ([M-18]⁺). libretexts.org Isotopic labeling, for example by substituting specific hydrogen atoms with deuterium, can be used to probe these fragmentation mechanisms and provide further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,1,1-Trifluoro-2-butanol

| Fragment Ion Structure | Fragmentation Process | Predicted m/z |

| [C₄H₇F₃O]⁺• | Molecular Ion | 128 |

| [C₂H₂F₃O]⁺ | α-cleavage (Loss of •C₂H₅) | 99 |

| [C₃H₆O]⁺ | α-cleavage (Loss of •CF₃) | 59 |

| [C₄H₅F₃]⁺• | Loss of H₂O | 110 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

Advanced Raman Spectroscopy for Enantiomeric Discrimination

While conventional Raman spectroscopy is typically insensitive to chirality, advanced Raman techniques can effectively discriminate between enantiomers. These methods often exploit the interaction of polarized light with the chiral molecules. nist.gov One such technique is enantioselective Raman spectroscopy (esR), which has been successfully demonstrated for the enantiomers of 2-butanol (B46777), a close structural analog of 1,1,1-Trifluoro-2-butanol. guidechem.com

The principle involves using polarized laser light for excitation and analyzing the polarization state of the scattered Raman signal. By inserting a half-wave plate to rotate the polarization of the scattered light before detection, it is possible to generate different Raman intensities for the (R) and (S) enantiomers, allowing for their distinction and quantification. nist.govguidechem.com

Other advanced methods include Surface-Enhanced Raman Scattering Chiral Anisotropy (SERS-ChA). This technique utilizes chiral metallic nanostructures as a substrate. The chiral platform selectively enhances the Raman signal of one enantiomer over the other, leading to large differences in signal intensity that are proportional to the enantiomeric excess. These advanced Raman methods offer a powerful tool for in-situ, label-free analysis of chiral compounds like this compound. nist.gov

Table 3: Advanced Raman Techniques for Enantiomeric Discrimination

| Technique | Principle | Advantage for this compound |

| Enantioselective Raman Spectroscopy (esR) | Measures differences in Raman intensity using specific polarization configurations of incident and scattered light. nist.govguidechem.com | Applicable to neat liquids or solutions without chiral additives; proven for the analogous 2-butanol. guidechem.com |

| Surface-Enhanced Raman Scattering Chiral Anisotropy (SERS-ChA) | Uses a chiral plasmonic substrate to selectively amplify the Raman signal of one enantiomer. | Provides very high sensitivity and large discrimination factors (g-factors). |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. | Provides detailed structural and conformational information; successfully applied to (S)-(+)-2-butanol. |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. However, since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible. To overcome this, the alcohol must be converted into a suitable crystalline solid.

This is typically achieved by reacting the alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which often allows one to be selectively crystallized. For an alcohol, this can be accomplished by forming an ester with a chiral carboxylic acid, such as (-)-mandelic acid or (+)-camphor-10-sulfonic acid.

Alternatively, the alcohol can form a co-crystal or a complex with another molecule. For example, derivatives of fluorinated butanols have been successfully crystallized as part of larger molecular complexes, and their structures were determined by X-ray diffraction. libretexts.org Once a suitable single crystal of the derivative or complex is obtained, X-ray analysis can unambiguously establish the spatial arrangement of the atoms, thus confirming the (R) configuration at the chiral center. csic.es

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of (R)-1,1,1-Trifluoro-2-butanol.

The presence of the trifluoromethyl group and the hydroxyl group on adjacent carbons in 1,1,1-Trifluoro-2-butanol leads to a complex conformational landscape. DFT calculations are employed to identify the stable conformers and to determine their relative energies. For the structurally similar molecule 1,1,1-trifluoro-2-propanol, a combination of microwave spectroscopy and quantum chemical calculations at the MP2/cc-pVTZ and B3LYP/6-311++G** levels of theory has been utilized to investigate its conformational properties nih.gov.

In such studies, the potential energy surface is scanned by systematically rotating the dihedral angles around the C-C and C-O bonds. This process typically reveals several energy minima, corresponding to stable conformers. For 1,1,1-trifluoro-2-propanol, it was found that the most stable conformer is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the nearest fluorine atoms nih.gov. This interaction is primarily a result of the attraction between the O-H and C-F bond dipoles, which are nearly antiparallel nih.gov. It is highly probable that this compound would exhibit similar conformational preferences, with the gauche conformers, which allow for this intramolecular hydrogen bonding, being energetically favored over the anti conformers.

The relative energies of the different conformers can be calculated with high accuracy using DFT. For 1,1,1-trifluoro-2-propanol, the most stable conformer was found to be at least 3 kJ/mol more stable than other rotameric forms nih.gov. A similar energy difference is expected for the conformers of this compound.

| Method | Basis Set | Key Findings for Analogous Systems |

|---|---|---|

| B3LYP | 6-311++G** | Identification of stable conformers and intramolecular hydrogen bonding in 1,1,1-trifluoro-2-propanol. nih.gov |

| MP2 | cc-pVTZ | Calculation of relative energies of conformers, confirming the stability of the hydrogen-bonded structure. nih.gov |

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the prediction of reaction pathways. For chiral alcohols like 2-butanol (B46777), multi-path variational transition state theory (MP-VTST) has been used to model the kinetics of reactions such as hydrogen abstraction by hydroperoxyl radicals rsc.org. This approach considers multiple reaction paths corresponding to different conformations of the reactants and the transition state rsc.org.

For this compound, similar computational strategies can be employed to study its reactivity. For instance, in oxidation reactions, DFT calculations can be used to model the transition states for the abstraction of the hydrogen atom from the carbinol carbon. The electron-withdrawing trifluoromethyl group is expected to influence the stability of the transition state and, consequently, the reaction rate.

The prediction of feasible reaction pathways can be guided by heuristic-aided quantum chemistry approaches, which use a set of rules to explore the potential energy surface efficiently chemrxiv.org. This allows for the identification of the most likely reaction mechanisms without the need for an exhaustive, and computationally expensive, search chemrxiv.org. Modern density functional theories are particularly effective at capturing the non-covalent interactions that are crucial in determining the stereochemical outcome of a reaction acs.orgnih.gov.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as NMR and infrared spectra. For fluorinated organic compounds, the prediction of 19F NMR chemical shifts is of particular interest. DFT calculations can provide accurate predictions of these shifts, which are highly sensitive to the local electronic environment of the fluorine atoms nih.gov. The accuracy of these predictions is dependent on the choice of the functional and basis set, with locally dense basis sets often providing a good balance between accuracy and computational cost nih.gov.

For this compound, DFT calculations can be used to predict the 1H, 13C, and 19F NMR spectra. By calculating the spectra for different conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data. This comparison can aid in the assignment of peaks and provide confidence in the conformational analysis.

Similarly, the vibrational frequencies and intensities can be calculated to predict the infrared spectrum. For 1,1,1-trifluoro-2-propanol, the O-H stretching vibration has been studied computationally to support the findings from microwave spectroscopy nih.gov. For this compound, the calculated IR spectrum can help in identifying the characteristic vibrational modes associated with the trifluoromethyl and hydroxyl groups.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

|---|---|---|

| NMR (1H, 13C, 19F) | DFT (e.g., B3LYP, PBE0) with appropriate basis sets (e.g., pcS-n) | Chemical shifts, coupling constants |

| Infrared (IR) | DFT (e.g., B3LYP) with appropriate basis sets | Vibrational frequencies and intensities |

Molecular Dynamics Simulations for Solvent Effects and Chiral Recognition

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in the condensed phase. For this compound, MD simulations are particularly useful for understanding the influence of the solvent on its conformational equilibrium and for investigating the mechanisms of chiral recognition.

The choice of solvent can significantly impact the chiroptical properties of a molecule, and in some cases, even lead to a change in the sign of the optical rotation nsf.gov. MD simulations, in combination with quantum mechanical calculations, can be used to model these complex solvent effects nsf.govnih.govresearchgate.net. By explicitly including solvent molecules in the simulation, the "chiral imprint" of the solute on the surrounding solvent can be captured nsf.govnih.gov. For fluorinated alcohols, the unique properties of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of certain reactions .

MD simulations are also a powerful tool for studying chiral recognition nih.gov. By simulating the interaction of the (R)- and (S)-enantiomers of 1,1,1-Trifluoro-2-butanol with a chiral resolving agent or a chiral stationary phase, the differences in their binding modes and interaction energies can be elucidated nsf.gov. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the enantioselective discrimination nih.gov.

Computational Insights into Non-Covalent Interactions Governing Stereoselectivity

The stereoselectivity of many chemical reactions is governed by subtle non-covalent interactions in the transition state. Computational chemistry provides a powerful lens through which to view and quantify these interactions. For reactions involving chiral fluorinated molecules, understanding the role of the fluorine atoms in directing the stereochemical outcome is of particular importance.

Modern density functional theories are well-suited to capture the non-covalent interactions that dictate the stereochemical outcome of asymmetric catalysis acs.orgnih.gov. These interactions can include hydrogen bonds, dipole-dipole interactions, and dispersion forces. In the context of this compound, the trifluoromethyl group can participate in non-covalent interactions that influence the facial selectivity of reactions at the chiral center or at a prochiral center elsewhere in the molecule.

For example, in an organocatalyzed reaction, the catalyst and the substrate form a complex that proceeds through a stereodetermining transition state. The relative stability of the diastereomeric transition states determines the enantiomeric excess of the product. Computational modeling can be used to identify the key non-covalent interactions that differentiate these transition states nih.gov. The fluorine atoms in this compound can engage in unique interactions, such as C-F···H hydrogen bonds or dipole-dipole interactions with the catalyst, that may not be present in its non-fluorinated counterpart. These interactions can play a decisive role in achieving high levels of stereoselectivity nih.gov.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The increasing demand for enantiomerically pure fluorinated compounds necessitates the development of more efficient and environmentally benign methods for their synthesis. Future research in the synthesis of (R)-1,1,1-Trifluoro-2-butanol is expected to focus on several key areas:

Green Chemistry Approaches: Emphasis will be placed on developing synthetic routes that align with the principles of green chemistry, such as using renewable starting materials, employing less hazardous reagents, and minimizing waste generation. mdpi.com This could involve exploring biocatalytic methods, such as enzymatic reductions of trifluoromethyl ketones, which can offer high enantioselectivity under mild reaction conditions.

Catalytic Asymmetric Synthesis: While catalytic methods exist, there is a continuous drive to develop more active and selective catalysts for the asymmetric reduction of 1,1,1-trifluoro-2-butanone (B1295871). This includes the design of novel chiral ligands and the use of earth-abundant metal catalysts to replace precious metals.

Flow Chemistry Synthesis: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgdurham.ac.uk Developing a continuous flow synthesis for this compound could enable safer handling of hazardous reagents and facilitate large-scale production.

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Screening for novel enzymes, enzyme engineering for improved substrate scope and stability. |

| Asymmetric Catalysis | High efficiency, potential for catalyst recycling, broad applicability. | Development of new chiral ligands, use of non-precious metal catalysts. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. beilstein-journals.orgdurham.ac.uk | Reactor design, optimization of reaction parameters, integration of in-line purification. |

Exploration of Expanded Substrate Scope and Reaction Types in Asymmetric Catalysis

The application of this compound and its derivatives as chiral auxiliaries, ligands, or solvents in asymmetric catalysis is a promising area for future investigation. Research will likely focus on expanding the types of reactions and the range of substrates that can be effectively controlled.

Broader Reaction Scope: While currently used in specific reductions and additions, derivatives of this compound could be explored in a wider array of asymmetric transformations. This includes C-C bond-forming reactions like aldol (B89426) and Michael additions, as well as cycloadditions and enantioselective fluorinations. beilstein-journals.orgmdpi.com

Challenging Substrates: Future work will aim to apply these chiral controllers to more complex and sterically demanding substrates, which are often challenging for existing catalytic systems. This could open up new synthetic routes to complex, biologically active molecules.

Mechanistic Studies: A deeper understanding of the mechanism by which this compound-derived chiral agents transfer stereochemical information is crucial for the rational design of more effective catalysts. nih.gov This will involve a combination of experimental and computational studies.

Design and Synthesis of Advanced Fluorinated Chiral Scaffolds and Ligands

The trifluoromethyl group and the chiral hydroxyl functionality of this compound make it an ideal starting material for the construction of novel chiral ligands and scaffolds with unique properties.

Novel Ligand Architectures: Researchers will focus on incorporating the (R)-1,1,1-trifluoro-2-butoxy moiety into various ligand backbones, such as phosphines, amines, and N-heterocyclic carbenes. researchgate.netnih.gov These new ligands could exhibit enhanced catalytic activity and selectivity due to the electronic and steric influence of the fluorinated group.

Fluorinated Chiral Building Blocks: Beyond its use in catalysis, this compound can serve as a versatile chiral building block for the synthesis of complex fluorinated molecules. nih.gov This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate a molecule's properties. researchgate.net

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding could be exploited in the design of chiral supramolecular assemblies for applications in enantioselective recognition and catalysis.

| Scaffold/Ligand Type | Potential Application | Design Strategy |

| Chiral Phosphine (B1218219) Ligands | Asymmetric hydrogenation, cross-coupling reactions. | Incorporation of the (R)-1,1,1-trifluoro-2-butoxy group to tune electronic and steric properties. |

| Chiral N-Heterocyclic Carbenes | Organocatalysis, transition metal catalysis. | Synthesis of NHC precursors from this compound. |

| Fluorinated Chiral Scaffolds | Medicinal chemistry, materials science. | Use as a starting material for multi-step synthesis of complex molecules. nih.gov |

Integration with Continuous Flow Chemistry and Automation for Chiral Synthesis

To meet the growing demand for enantiopure compounds, the integration of advanced manufacturing technologies like continuous flow chemistry and automation will be essential. researchgate.net

Automated Synthesis: The development of automated platforms for the synthesis of this compound and its derivatives will enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.gov

Continuous Flow Asymmetric Catalysis: Implementing asymmetric catalytic reactions that utilize this compound-derived ligands in continuous flow reactors can lead to more efficient and scalable processes. nih.gov This approach facilitates catalyst recycling and simplifies product purification.